molecular formula C10H6BrNO2 B1269411 1-(3-bromophenyl)-1H-pyrrole-2,5-dione CAS No. 53534-14-8

1-(3-bromophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1269411
CAS No.: 53534-14-8
M. Wt: 252.06 g/mol
InChI Key: KJJYDECLTBAKCK-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The presence of a bromine atom on the phenyl ring and the dione functionality on the pyrrole ring makes this compound particularly interesting for various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

1-(3-Bromophenyl)-1H-pyrrole-2,5-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially lead to various physiological effects. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase, highlighting its potential role in modulating oxidative stress pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence cell signaling pathways by modulating the activity of key enzymes and receptors . For instance, its inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially altering cognitive functions. In other cell types, this compound has been shown to impact gene expression and cellular metabolism, particularly by influencing the expression of genes involved in oxidative stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, where the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This binding interaction is facilitated by the bromophenyl group, which enhances the compound’s affinity for the enzyme. Additionally, this compound can modulate the activity of other enzymes involved in oxidative stress responses, such as superoxide dismutase, by altering their expression levels or activity . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase and persistent modulation of oxidative stress pathways . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical and cellular impacts.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including neurotoxicity and oxidative stress . These dosage-dependent effects underscore the importance of careful dose optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and neurotransmission . The compound can influence the activity of enzymes such as superoxide dismutase and catalase, which are critical for managing oxidative stress . Additionally, its inhibition of acetylcholinesterase affects the metabolism of acetylcholine, a key neurotransmitter in the nervous system . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels in different biological contexts.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound can be transported across cell membranes via passive diffusion or facilitated by transport proteins, depending on the cellular context . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its biochemical effects . These distribution patterns are crucial for understanding the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in oxidative stress responses and energy metabolism . The presence of targeting signals or post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-bromophenyl)-1H-pyrrole-2,5-dione can be synthesized through several synthetic routes. One common method involves the cyclization of 3-bromobenzoyl chloride with maleic anhydride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives.

    Reduction Reactions: The dione functionality can be reduced to form the corresponding diol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl-pyrrole derivatives.

    Oxidation Reactions: Products include pyrrole-2,5-dione derivatives.

    Reduction Reactions: Products include pyrrole-2,5-diol derivatives.

Scientific Research Applications

1-(3-bromophenyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-bromophenyl)pyrrolidine
  • 3-(3-bromophenyl)-1H-pyrazole
  • 1-(3-bromophenyl)-1H-indole

Uniqueness

1-(3-bromophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both the bromine atom and the dione functionality, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and bioactive molecules.

Properties

IUPAC Name

1-(3-bromophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJYDECLTBAKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351774
Record name 1-(3-bromophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53534-14-8
Record name 1-(3-bromophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of maleic anhydride (1.71 g, 17.4 mmol) in dry ether (25 ml) was added a solution of 3-bromo-phenylamine (3.0 g, 17.4 mmol) in ether (5 ml), via slow drop-wise addition. The material was stirred for 1 hour at ambient Sodium acetate (721 mg, 8.8 mmol) and then acetic anhydride (6 ml, 63 mmol) were added and the mixture was heated for 2 hours (oil bath, 100° C.). The material was cooled to ambient and then in an ice bath. Water (50 ml) was added with vigorous stirring and the resultant precipitate was collected by filtration. The precipitate was washed with several volumes of water and finally with hexane (30 ml). The material was dried over night in the vacuum oven to afford 2.84 g of 1-(3-bromo-phenyl)-pyrrole-2,5-dione as a light yellow-white powder.
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1.71 g
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5 mL
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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